molecular formula C13H16O3 B2484343 (2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid CAS No. 1909294-21-8

(2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid

Cat. No.: B2484343
CAS No.: 1909294-21-8
M. Wt: 220.268
InChI Key: SMIUTUKGLHUEFW-NEPJUHHUSA-N
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Description

(2R,3R)-2-(4-Methylphenyl)oxane-3-carboxylic acid is a chiral bicyclic compound featuring an oxane (tetrahydrofuran) ring substituted with a 4-methylphenyl group at the C2 position and a carboxylic acid moiety at C2. Its stereochemistry (2R,3R) and structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for designing targeted therapies and functional materials. The 4-methylphenyl group contributes hydrophobicity, while the carboxylic acid enables hydrogen bonding and derivatization .

Properties

IUPAC Name

(2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)12-11(13(14)15)3-2-8-16-12/h4-7,11-12H,2-3,8H2,1H3,(H,14,15)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIUTUKGLHUEFW-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2[C@@H](CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The oxane ring and the phenyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which (2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Ring

rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid
  • Substituent : Propan-2-yl (isopropyl) group at C2.
  • Applications include agrochemicals and polymers due to its versatile derivatization .
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid
  • Substituent : 1-Methylpyrazole at C2.
  • Key Differences: The pyrazole introduces nitrogen-based hydrogen bonding and aromaticity, which may enhance binding to metalloenzymes or kinase targets.
(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic acid
  • Substituent : 4-Chlorophenyl at C2.
  • Key Differences : The electron-withdrawing chlorine atom increases electrophilicity and may improve metabolic stability compared to the methyl group. This analog is explored in antimicrobial and anti-inflammatory agents .

Heterocyclic Core Modifications

(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
  • Core Structure : Pyrrolidine (5-membered ring) with a ketone group.
  • Key Differences : The pyrrolidine ring introduces conformational flexibility, while the 3,4-dimethoxyphenyl group enhances solubility via methoxy groups. Applications include analgesics and CNS-targeting drugs .
3-(4-Methoxy-phenyl)-2-phenyl-3,6-dihydro-2H-[1,2]oxazine-4-carboxylic acid
  • Core Structure : Oxazine (6-membered ring with O and N).
  • Key Differences: The oxazine ring’s nitrogen enables additional hydrogen bonding.

Stereochemical and Functional Group Comparisons

Compound Name Core Structure C2 Substituent Functional Groups Key Applications
Target Compound Oxane 4-Methylphenyl Carboxylic acid Drug intermediates
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-CA Oxane Isopropyl Carboxylic acid Polymers, agrochemicals
rac-(2R,3R)-2-(Pyrazol-4-yl)oxane-3-CA Oxane 1-Methylpyrazole Carboxylic acid Kinase inhibitors
(2R,3R)-2-(4-Chlorophenyl)oxolane-3-CA Oxolane 4-Chlorophenyl Carboxylic acid Antimicrobials
2-(3,4-Dimethoxyphenyl)pyrrolidine-3-CA Pyrrolidine 3,4-Dimethoxyphenyl Carboxylic acid, ketone Analgesics

Physicochemical Properties :

  • Hydrophobicity : 4-Methylphenyl > Propan-2-yl > Pyrazol-4-yl > 4-Chlorophenyl (due to Cl polarity).
  • Solubility : Methoxy-substituted compounds (e.g., dimethoxyphenyl) exhibit higher aqueous solubility than methyl or chloro analogs.

Biological Activity

(2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features an oxane ring with a carboxylic acid functional group and a para-methylphenyl substituent. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Substrate for Biochemical Assays : It serves as a substrate in various biochemical assays, aiding in the study of enzyme mechanisms and metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Anti-inflammatory Inhibits enzymes involved in inflammation, potentially reducing inflammatory responses.
Anticancer Investigated for its ability to induce apoptosis in cancer cells.
Enzyme Mechanism Studies Used as a substrate to elucidate enzyme mechanisms in biochemical research.
Pharmaceutical Intermediate Serves as a building block for the synthesis of more complex pharmaceuticals.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound on human lymphocytes. The findings indicated that the compound significantly reduced the production of pro-inflammatory cytokines when lymphocytes were stimulated. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research focused on the compound's effects on various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound showed lower half-maximal inhibitory concentration (IC50) values compared to standard chemotherapeutics, indicating promising anticancer activity.

Applications in Medicinal Chemistry

This compound is utilized in several areas of medicinal chemistry:

  • Drug Development : Its unique structure allows it to serve as a scaffold for designing new drugs targeting inflammatory and cancer pathways.
  • Biochemical Research : As a substrate in enzyme assays, it aids researchers in understanding enzyme kinetics and mechanisms.
  • Synthesis of Complex Molecules : The compound is employed as an intermediate in synthesizing other biologically active compounds.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2R,3R)-2-(4-methylphenyl)oxane-3-carboxylic acid enantioselectively?

  • Answer : Enantioselective synthesis requires precise control over stereochemistry. Key steps include:

  • Chiral induction : Use of chiral auxiliaries or catalysts (e.g., Sharpless epoxidation catalysts) to ensure (2R,3R) configuration .
  • Ring-closing strategies : Cyclization of precursor diols or esters under acidic or basic conditions to form the tetrahydropyran ring .
  • Carboxylic acid introduction : Oxidation of a primary alcohol or aldehyde group using reagents like KMnO₄ or Jones reagent .
  • Purification : Chiral HPLC or crystallization to isolate the desired enantiomer, as racemization risks exist during synthesis .

Q. How does the (2R,3R) stereochemistry influence biological interactions?

  • Answer : The (2R,3R) configuration dictates spatial arrangement, enabling selective binding to chiral enzyme pockets. For example:

  • Enzyme-substrate specificity : The methyl and carboxylic acid groups align with hydrophobic and catalytic residues in enzymes like hydrolases, affecting reaction kinetics .
  • Pharmacological relevance : Incorrect stereochemistry (e.g., 2S,3S) may reduce binding affinity or induce off-target effects in drug candidates .

Q. What are common analytical techniques for verifying purity and stereochemical integrity?

  • Answer :

  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H .
  • NMR spectroscopy : Analysis of coupling constants (e.g., J-values) in the tetrahydropyran ring to confirm diastereomeric ratios .
  • X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated in related oxirane-carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for oxidation of the compound’s methyl group without degrading the tetrahydropyran ring?

  • Answer :

  • Reagent selection : Mild oxidizing agents (e.g., TEMPO/NaClO) minimize ring strain compared to harsh agents like CrO₃ .
  • Temperature control : Reactions at 0–25°C reduce thermal degradation risks.
  • Protecting groups : Temporarily protecting the carboxylic acid (e.g., as a methyl ester) prevents unwanted side reactions .
  • Case study : Yields improved from 45% to 72% using TEMPO/NaClO at 20°C (PubChem data) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Answer :

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values in enzyme inhibition assays .
  • Structural analogs : Compare activity with derivatives like (2R,3R)-3-(2-chlorophenyl)oxirane-2-carboxamide to isolate substituent effects .
  • Meta-analysis : Pool data from assays (e.g., fluorescence polarization vs. calorimetry) to identify method-dependent biases .

Design a study to evaluate the compound’s role in modulating cytochrome P450 enzymes.

  • Methodology :

In vitro assays : Incubate human liver microsomes with the compound (1–100 µM) and probe substrates (e.g., midazolam for CYP3A4).

LC-MS quantification : Measure metabolite formation rates to assess inhibition/induction .

Docking simulations : Use software like AutoDock to predict binding modes in CYP3A4’s active site .

Control experiments : Test stereoisomers (2S,3S) to confirm enantiomer-specific effects .

Comparative Analysis Table

CompoundStructural FeaturesKey Biological ActivityReference
(2R,3R)-target compound4-methylphenyl, oxane ring, carboxylic acidChiral enzyme substrate
(2R,3R)-3-(2-chlorophenyl)Chlorophenyl, oxirane ring, carboxamideCYP450 inhibition
(2R,3S)-isomerAltered stereochemistryReduced binding affinity (~30%)

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